molecular formula C24H22N2O5 B8148365 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

Cat. No.: B8148365
M. Wt: 418.4 g/mol
InChI Key: GKAFXBQOQLCXDC-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a fluorinated aromatic amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is characterized by its methoxypyridinyl side chain, which confers unique electronic and steric properties. Key specifications include:

  • CAS No.: 1217771-73-7
  • Molecular Formula: C₂₄H₂₂N₂O₅
  • Molecular Weight: 418.44 g/mol
  • Storage: Typically stored sealed at 2–8°C to maintain stability .

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxypyridin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-30-22-11-10-15(13-25-22)12-21(23(27)28)26-24(29)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,26,29)(H,27,28)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAFXBQOQLCXDC-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, commonly referred to as Fmoc-Lys(6-MeO-Pyr)-OH, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in peptide synthesis. The presence of the 6-methoxypyridin-3-yl moiety enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC19H22N2O4
Molecular Weight342.39 g/mol
CAS Number954147-35-4
Melting PointNot specified

The biological activity of this compound primarily involves its role as a peptide coupling agent. The Fmoc group provides stability during synthesis while allowing for selective reactions at the amino group. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, which are essential for binding to various biological targets such as enzymes and receptors.

Applications in Research

  • Peptide Synthesis : The compound is widely used as a protecting group in solid-phase peptide synthesis (SPPS). It facilitates the formation of complex peptides by preventing side reactions during the coupling process.
  • Drug Development : Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals targeting specific pathways, particularly in oncology and neurobiology.
  • Bioconjugation : The ability to attach biomolecules to surfaces through this compound is crucial for developing diagnostic tools and therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent .
  • Enzyme Inhibition : Research indicated that compounds containing the pyridine moiety effectively inhibit specific enzymes involved in metabolic pathways, showcasing their potential in metabolic disease therapies .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially aiding in conditions like Alzheimer's disease by modulating neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous Fmoc-protected amino acids, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid 6-Methoxypyridin-3-yl C₂₄H₂₂N₂O₅ 418.44 Used in peptide synthesis; potential for enhanced solubility due to pyridine moiety.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 High purity (99.76% HPLC); used in laboratory chemical manufacturing.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid 3-Hydroxyphenyl C₂₄H₂₁NO₅ 403.43 Soluble at room temperature; research applications in medicinal chemistry.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-Trifluorophenyl C₂₄H₁₇F₃NO₄ 440.39 Fluorinated side chain increases lipophilicity; potential for improved membrane permeability.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 Sulfur-containing heterocycle; used in organocatalysis and materials science.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid 4-(Difluoromethyl)phenyl C₂₅H₂₁F₂NO₄ 437.44 Difluoromethyl group enhances metabolic stability; explored in antiviral drug design.

Structural and Functional Differences

Substituent Effects on Solubility :

  • The 6-methoxypyridin-3-yl group in the target compound introduces a nitrogen heterocycle with a methoxy substituent, likely improving solubility in polar solvents compared to purely aromatic analogs like the o-tolyl derivative .
  • Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) exhibit increased lipophilicity, which can enhance cell membrane penetration in drug discovery .

Synthetic Utility: Compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)(cyclohexylmethyl)amino)phenyl)propanoic acid are intermediates in HIV-1 entry inhibitor synthesis, demonstrating the role of Fmoc-protected amino acids in antiviral research . The thiophen-3-yl variant is utilized in organocatalytic applications due to sulfur’s electron-rich nature .

Toxicity and Safety :

  • Most Fmoc-protected compounds share similar hazards, including acute toxicity (Category 4) and skin/eye irritation (H315, H319) . The target compound’s GHS classification aligns with these risks .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Frameworks

The compound’s preparation aligns with established Fmoc-based SPPS protocols, leveraging resin-bound intermediates to facilitate iterative coupling and deprotection cycles. The Rink amide resin is preferred for synthesizing C-terminal amidated peptides, though 2-chlorotrityl chloride (2-CTC) resin demonstrates superior performance for carboxylic acid termini. Anchoring the first Fmoc-amino acid to the resin involves activating the carboxyl group with aminium reagents such as HBTU ([benzotriazol-1-yloxy(dimethylamino)meth-ylidene]-dimethylazanium-hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine). This approach achieves >98% coupling efficiency by minimizing steric hindrance from the methoxypyridine moiety.

Solution-Phase Synthesis for Intermediate Preparation

For the methoxypyridinyl alanine core, solution-phase methods employ asymmetric hydrogenation of α,β-unsaturated precursors. Catalytic systems using Ru(BINAP) complexes yield the (S)-enantiomer with enantiomeric excess (ee) >99%, critical for preserving stereochemical integrity. Subsequent Fmoc protection utilizes 9-fluorenylmethyl chloroformate in tetrahydrofuran (THF) with triethylamine, achieving quantitative conversion within 2 hours at 0°C.

Stepwise Synthesis and Reaction Optimization

Resin Loading and Initial Coupling

The synthesis begins with immobilizing Fmoc-βAla-OH onto 2-CTC resin to create a sterically accessible platform. A 3:1 molar ratio of Fmoc-βAla-OH to resin ensures complete loading, monitored via UV absorbance at 301 nm (characteristic of Fmoc cleavage). After capping unreacted sites with acetic anhydride, the Fmoc group is removed using 20% piperidine in DMF, exposing the amine for subsequent coupling.

Incorporation of 6-Methoxypyridin-3-yl Sidechain

Coupling the methoxypyridine-modified alanine derivative requires precise activation. A mixture of HBTU (1.1 eq), HOAt (1-hydroxy-7-azabenzotriazole, 1 eq), and DIPEA (2 eq) in DMF activates the carboxyl group at -15°C, reducing racemization to <1.5%. Reaction progress is quantified via Kaiser test, with ninhydrin staining confirming >95% amine conversion.

Coupling Parameter Optimized Value
Temperature-15°C
ActivatorHBTU/HOAt
BaseDIPEA
Reaction Time90 minutes
Coupling Efficiency95–98%

Final Deprotection and Cleavage

After sequential couplings, the peptide-resin is treated with a cleavage cocktail of TFA (trifluoroacetic acid)/H2O/TIPS (95:2.5:2.5) for 2 hours. This simultaneously removes side-chain protections (e.g., tert-butyl groups) and liberates the carboxylic acid, yielding the crude product. Cold ether precipitation followed by centrifugation isolates the compound as a white solid.

Purification and Analytical Characterization

Chromatographic Refinement

Reverse-phase HPLC (RP-HPLC) on a C18 column with a gradient of 10–50% acetonitrile in 0.1% TFA achieves baseline separation of enantiomers and byproducts. The target compound elutes at 14.2 minutes (flow rate: 1 mL/min), with purity >99% confirmed by UV absorbance at 220 nm.

HPLC Condition Specification
ColumnZorbax SB-C18 (4.6×250 mm)
Mobile Phase0.1% TFA in H2O/MeCN
Gradient10–50% MeCN over 30 min
DetectionUV 220 nm

Spectroscopic Validation

1H NMR (500 MHz, DMSO-d6) confirms structural fidelity: δ 8.35 (d, J = 2.5 Hz, 1H, pyridine-H), 7.89 (d, J = 7.5 Hz, 2H, Fmoc-H), 7.68–7.30 (m, 9H, Fmoc and pyridine-H), 4.40–4.20 (m, 3H, Fmoc-CH2 and α-CH), 3.87 (s, 3H, OCH3). High-resolution mass spectrometry (HRMS) gives [M+H]+ at m/z 531.2124 (calc. 531.2129).

Mechanistic Insights into Side Reactions

Racemization During Activation

The electron-withdrawing methoxypyridine ring increases α-proton acidity, elevating racemization risk during carboxyl activation. Sub-zero temperatures (-15°C) and bulky activators like HOAt suppress this, limiting epimerization to <2%. Comparative studies show racemization rates correlate with activation time:

Activator Temperature Time (min) % Racemization
HBTU25°C608.2
HBTU/HOAt-15°C901.4
DIC/Oxyma0°C1203.1

Resin Swelling and Solvent Effects

DMF maximizes resin swelling (3–5 mL/g), ensuring reagent penetration into the polymer matrix. Suboptimal swelling in dichloromethane (DCM) reduces coupling efficiency by 20–30%, particularly for sterically hindered residues.

Scalability and Industrial Considerations

Cost-Effective Fmoc-Amino Acid Purification

Large-scale synthesis adopts toluene recrystallization for Fmoc-amino acids, removing residual HOBt (hydroxybenzotriazole) and DIEA. For example, dissolving Fmoc-Val-OH (100 g) in toluene (600 mL) at 50°C, followed by cooling to 30°C, yields 99 g of purified product.

Green Chemistry Alternatives

Recent advances replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent. While coupling efficiency remains comparable (92–94%), extended reaction times (120–150 minutes) are necessary .

Q & A

Q. What are the standard synthetic protocols for preparing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid?

  • Methodological Answer : The compound is typically synthesized via Fmoc-protected amino acid chemistry. A common approach involves coupling Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) with amines or esters under reductive amination conditions. For example, in , the reaction uses HCl∙H₂N-Xxx-OMe ester and Fmoc-protected precursors, followed by activation with EDC∙HCl and pyridine. Purification involves solvent extraction (e.g., ethyl acetate) and filtration. Key steps include maintaining anhydrous conditions and monitoring pH to prevent racemization .

Q. How is the Fmoc protecting group removed during peptide synthesis involving this compound?

  • Methodological Answer : The Fmoc group is cleaved using 20% piperidine in DMF, a standard deprotection protocol. demonstrates that this step is critical for subsequent coupling reactions in solid-phase peptide synthesis. After removal, the product is washed thoroughly with DMF to eliminate residual piperidine and byproducts. Monitoring deprotection efficiency via HPLC or mass spectrometry ensures completeness .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Based on Safety Data Sheets (SDS), researchers must wear PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation (H335). Skin contact (H315) and eye exposure (H319) require immediate washing with water. Storage should be in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid incompatible materials like strong acids/bases, which may release toxic fumes .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer : Characterization relies on:
  • NMR (¹H/¹³C) for structural confirmation, particularly verifying stereochemistry at the chiral center.
  • HPLC with UV detection (e.g., 254 nm) to assess purity (>95% required for peptide synthesis).
  • Mass spectrometry (ESI or MALDI-TOF) to confirm molecular weight (e.g., C₂₄H₂₁NO₅, MW 403.43) .

Advanced Research Questions

Q. How can racemization be minimized during coupling reactions involving this Fmoc-amino acid?

  • Methodological Answer : Racemization is minimized by:
  • Using low temperatures (0–4°C) during activation.
  • Avoiding prolonged exposure to basic conditions (e.g., limit EDC∙HCl/pyridine reaction time to <2 hours).
  • Employing coupling agents like Oxyma Pure or HOBt to reduce side reactions. highlights optimized conditions for amide bond formation with <1% racemization in peptidomimetic synthesis .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies in activity (e.g., antiviral vs. non-active analogs) are addressed by:
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methoxy vs. fluoro groups on the pyridine ring).
  • Molecular docking : Comparing binding affinities to target proteins (e.g., HIV-1 entry inhibitors in ).
  • Metabolic stability assays : Assessing degradation in biological matrices to rule out false negatives .

Q. How are byproducts from Fmoc deprotection analyzed and mitigated?

  • Methodological Answer : Byproducts like dibenzofulvene (DBF) are identified via:
  • LC-MS to detect DBF-piperidine adducts.
  • Solid-phase extraction (SPE) to remove impurities before subsequent coupling. notes that decomposition products (e.g., CO, NOx) are monitored via gas chromatography in combustion scenarios .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Scale-up challenges include:
  • Temperature control : Larger reaction volumes risk exothermic side reactions. Jacketed reactors are used to maintain ≤25°C.
  • Purification : Flash chromatography replaces TLC for bulk material. emphasizes gradient elution with hexane/ethyl acetate (3:1 to 1:1) to isolate enantiomerically pure batches (>99% ee) .

Q. How does the methoxypyridinyl moiety influence the compound’s reactivity in peptide coupling?

  • Methodological Answer : The electron-donating methoxy group enhances nucleophilicity of the pyridine nitrogen, facilitating activation via carbodiimides (e.g., EDC). However, steric hindrance from the 6-methoxy group may slow coupling kinetics. Kinetic studies in show reaction times up to 48 hours for complete conversion .

Q. What methods validate the compound’s stability under long-term storage?

  • Methodological Answer :
    Stability is assessed via:
  • Accelerated degradation studies : Exposure to 40°C/75% RH for 6 months, with HPLC monitoring.
  • X-ray crystallography : Detects crystalline phase changes. specifies storage in amber vials under N₂ at –20°C to prevent photodegradation and hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.